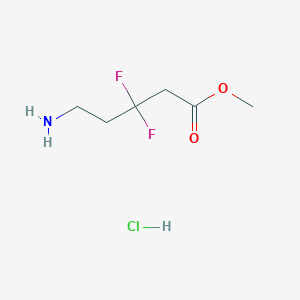
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, also known as MAFP, is a chemical compound that has been widely used in scientific research due to its unique properties. MAFP is a potent inhibitor of several enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are involved in the metabolism of endocannabinoids and other bioactive lipids.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-amino-3,3-difluoropentanoate hydrochloride involves the reaction of 5-amino-3,3-difluoropentanoic acid with methanol and hydrochloric acid.
Starting Materials
5-amino-3,3-difluoropentanoic acid, Methanol, Hydrochloric acid
Reaction
Add 5-amino-3,3-difluoropentanoic acid to a round-bottom flask, Add methanol to the flask and stir the mixture for 30 minutes, Add hydrochloric acid to the mixture and stir for an additional 30 minutes, Heat the mixture to reflux for 2 hours, Cool the mixture and filter the resulting solid, Wash the solid with cold methanol and dry under vacuum to obtain Methyl 5-amino-3,3-difluoropentanoate, Dissolve the obtained compound in hydrochloric acid and evaporate the solvent to obtain Methyl 5-amino-3,3-difluoropentanoate hydrochloride
Mécanisme D'action
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride inhibits FAAH and NAAA by covalently binding to the active site of these enzymes. This covalent binding irreversibly inactivates the enzyme, leading to an increase in the levels of endocannabinoids and other bioactive lipids.
Effets Biochimiques Et Physiologiques
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has been shown to produce various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. These effects are thought to be mediated by the increased levels of endocannabinoids and other bioactive lipids produced by Methyl 5-amino-3,3-difluoropentanoate;hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has several advantages for lab experiments, including its potency, specificity, and irreversible inhibition of FAAH and NAAA. However, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride also has some limitations, including its potential for off-target effects and the need for careful dosing and experimental design.
Orientations Futures
There are several future directions for the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH and NAAA. Another potential direction is the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in the study of the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes. Finally, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride may also have potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, or Methyl 5-amino-3,3-difluoropentanoate;hydrochloride, is a potent inhibitor of FAAH and NAAA, which are enzymes involved in the metabolism of endocannabinoids and other bioactive lipids. Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has been extensively used in scientific research to study the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes. Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has several advantages for lab experiments, including its potency, specificity, and irreversible inhibition of FAAH and NAAA. However, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride also has some limitations, including its potential for off-target effects and the need for careful dosing and experimental design. There are several future directions for the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in scientific research, including the development of more potent and selective inhibitors of FAAH and NAAA, the use of Methyl 5-amino-3,3-difluoropentanoate;hydrochloride in the study of the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes, and its potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
Methyl 5-amino-3,3-difluoropentanoate;hydrochloride has been extensively used in scientific research to study the role of endocannabinoids and other bioactive lipids in various physiological and pathological processes. It has been shown to inhibit FAAH and NAAA, which are enzymes involved in the degradation of endocannabinoids and other bioactive lipids. By inhibiting these enzymes, Methyl 5-amino-3,3-difluoropentanoate;hydrochloride can increase the levels of endocannabinoids and other bioactive lipids, which can then activate their respective receptors and produce various physiological effects.
Propriétés
IUPAC Name |
methyl 5-amino-3,3-difluoropentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)4-6(7,8)2-3-9;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYXEOXSPYANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3,3-difluoropentanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2905562.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)
![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)
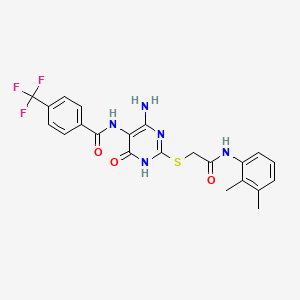

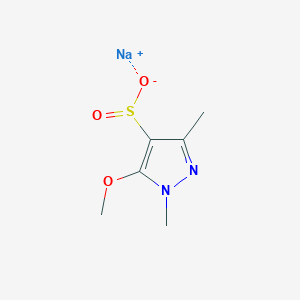
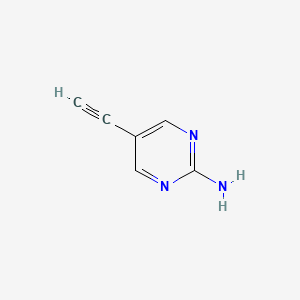
![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)
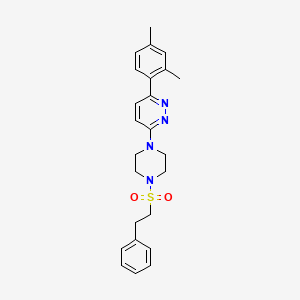
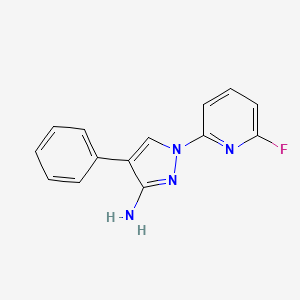
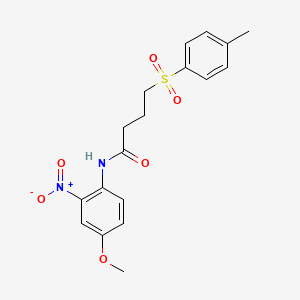
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)